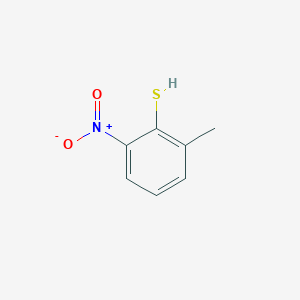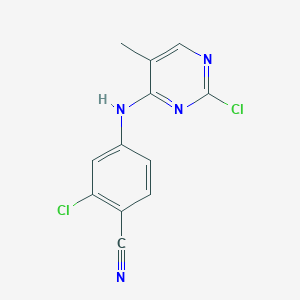
6-Methyl-2-nitrobenzenethiol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-2-nitrobenzenethiol is an organic compound with the molecular formula C7H7NO2S It is a derivative of benzenethiol, where a methyl group and a nitro group are substituted at the 6th and 2nd positions, respectively
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-nitrobenzenethiol typically involves nitration and thiolation reactions. One common method starts with the nitration of 6-methylbenzenethiol using a mixture of nitric acid and sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the 2nd position. The reaction mixture is then neutralized, and the product is purified through recrystallization or distillation.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the production process. The compound is typically produced in large quantities for use in various applications, including as intermediates in the synthesis of pharmaceuticals and agrochemicals.
Analyse Chemischer Reaktionen
Types of Reactions: 6-Methyl-2-nitrobenzenethiol undergoes several types of chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate can be used as oxidizing agents.
Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed:
Oxidation: Disulfides or sulfonic acids.
Reduction: 6-Methyl-2-aminobenzenethiol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
6-Methyl-2-nitrobenzenethiol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 6-Methyl-2-nitrobenzenethiol involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their function. These interactions can modulate enzyme activity and signal transduction pathways, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
2-Nitrobenzenethiol: Similar structure but lacks the methyl group at the 6th position.
4-Methyl-2-nitrobenzenethiol: Similar structure but with the methyl group at the 4th position.
6-Methyl-4-nitrobenzenethiol: Similar structure but with the nitro group at the 4th position.
Uniqueness: 6-Methyl-2-nitrobenzenethiol is unique due to the specific positioning of the methyl and nitro groups, which influences its chemical reactivity and biological activity. The presence of both electron-donating (methyl) and electron-withdrawing (nitro) groups creates a unique electronic environment that can be exploited in various chemical reactions and applications.
Eigenschaften
Molekularformel |
C7H7NO2S |
|---|---|
Molekulargewicht |
169.20 g/mol |
IUPAC-Name |
2-methyl-6-nitrobenzenethiol |
InChI |
InChI=1S/C7H7NO2S/c1-5-3-2-4-6(7(5)11)8(9)10/h2-4,11H,1H3 |
InChI-Schlüssel |
VZHNGBLTEOVMRW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C(=CC=C1)[N+](=O)[O-])S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![1H-Pyrazol-5-amine, 1-[2,3,6-trichloro-4-(trifluoromethyl)phenyl]-](/img/structure/B8647884.png)



![(2,3-Dihydro-benzo[1,4]dioxin-5-yl)-hydrazine](/img/structure/B8647934.png)


![2-[2-(tetrahydro-2H-pyran-2-yloxy)ethoxy]propane-1,3-diol](/img/structure/B8647955.png)
![[2-(4-Trifluoromethyl-phenyl)-thiazol-4-yl]-acetic acid methyl ester](/img/structure/B8647963.png)



